3-(3,4-Dichlorophenoxy)propan-1-ol
CAS No.:
Cat. No.: VC2360337
Molecular Formula: C9H10Cl2O2
Molecular Weight: 221.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl2O2 |
|---|---|
| Molecular Weight | 221.08 g/mol |
| IUPAC Name | 3-(3,4-dichlorophenoxy)propan-1-ol |
| Standard InChI | InChI=1S/C9H10Cl2O2/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6,12H,1,4-5H2 |
| Standard InChI Key | ANCBHFIBSCBMBN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1OCCCO)Cl)Cl |
Introduction
Physical and Chemical Properties
3-(3,4-Dichlorophenoxy)propan-1-ol is characterized by specific physical and chemical properties that define its behavior and potential applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 81785-47-9 |
| Molecular Formula | C9H10Cl2O2 |
| Molecular Weight | 221.08 g/mol |
| SMILES Code | OCCCOC1=CC=C(Cl)C(Cl)=C1 |
| MDL Number | MFCD11614068 |
The compound features a propanol chain attached to a 3,4-dichlorophenoxy group. The presence of two chlorine atoms at positions 3 and 4 of the phenyl ring contributes to its chemical reactivity and potential biological activities .
Synthesis Methods
The synthesis of 3-(3,4-Dichlorophenoxy)propan-1-ol typically involves the reaction of 3,4-dichlorophenol with 3-bromopropan-1-ol in the presence of a base, such as sodium hydroxide, to facilitate the etherification process. This method requires careful control of reaction conditions to ensure high yield and purity.
The general reaction can be represented as:
3,4-dichlorophenol + 3-bromopropan-1-ol → 3-(3,4-Dichlorophenoxy)propan-1-ol + HBr
Where the base (e.g., sodium hydroxide) neutralizes the HBr formed during the reaction, driving the equilibrium toward the product. This synthetic approach aligns with general methods for preparing phenoxyalkanol compounds, although specific optimization for this compound may be required.
| Hazard Classification | Description |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
Handling this compound requires appropriate protective equipment, including gloves, goggles, and respiratory protection to prevent skin contact, eye exposure, and inhalation of vapors .
Structure-Related Compounds
3-(3,4-Dichlorophenoxy)propan-1-ol shares structural similarities with several compounds that may inform predictions about its biological activities and chemical properties. Notable structurally related compounds include:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 3-(4-Chlorophenyl)propan-1-ol | C9H11ClO | 0.94 |
| 2-(2,5-Dichlorophenyl)ethan-1-ol | C9H10Cl2O | 0.84 |
| 1-(4-Chlorophenyl)-2-methylpropan-2-ol | C10H13ClO | 0.86 |
| 3-(3,4-Dichlorophenyl)propan-1-ol | C9H10Cl2O | 0.89 |
These structural relationships provide insight into potential applications and biological activities of 3-(3,4-Dichlorophenoxy)propan-1-ol based on the known properties of similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume